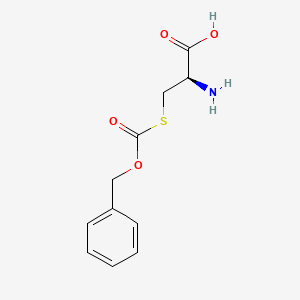![molecular formula C14H17NO B7853134 (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7853134.png)
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: is a bicyclic compound featuring a benzyl group attached to an azabicyclo[321]octane skeleton
Synthetic Routes and Reaction Conditions:
Intramolecular Nitrone Cycloaddition: One common synthetic route involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction. This method uses readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.
Oxidative Dearomatization: Another approach is oxidative dearomatization-induced divergent [5+2] cascade reactions, which enable the synthesis of diversely functionalized bicyclo[3.2.1]octanes.
Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yields and diastereoselectivity.
Chemical Reactions Analysis
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and leaving groups
Major Products Formed:
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or amines
Substitution: Substituted bicyclo[3.2.1]octanes
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: is unique due to its bicyclic structure and the presence of the benzyl group. Similar compounds include:
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but may have different substituents.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have similar bicyclic frameworks but lack the benzyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHKGOVXMXCND-BETUJISGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
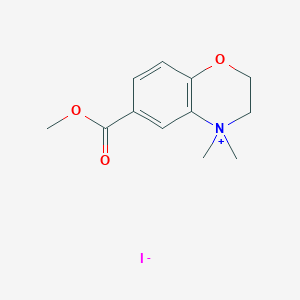
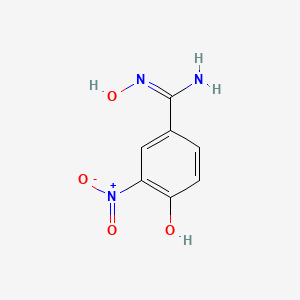
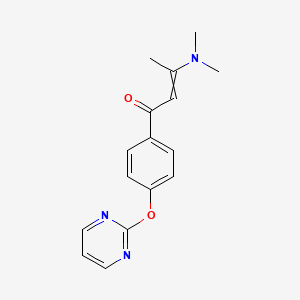


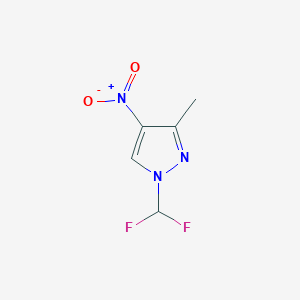

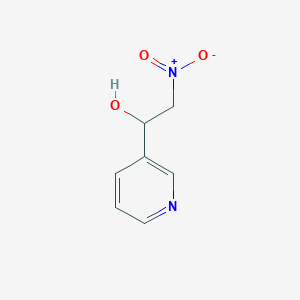
![sodium;(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazinan-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7853112.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B7853128.png)

![(4R,6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide](/img/structure/B7853144.png)
